cis-4-Ethynylcyclohexanamine hydrochloride
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Overview
Description
cis-4-Ethynylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C8H13N·HCl It is a derivative of cyclohexanamine, where an ethynyl group is attached to the fourth carbon in the cyclohexane ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethynylcyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group at the fourth position.
Amine Introduction: The resulting ethynylcyclohexanone is then subjected to reductive amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Ethynylcyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: cis-4-Ethynylcyclohexanamine hydrochloride is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of cis-4-Ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
- cis-4-Methylcyclohexanamine hydrochloride
- trans-4-Ethynylcyclohexanamine hydrochloride
- cis-4-Aminocyclohexanol hydrochloride
Comparison:
- Structural Differences: The presence of the ethynyl group in cis-4-Ethynylcyclohexanamine hydrochloride distinguishes it from other cyclohexanamine derivatives.
- Reactivity: The ethynyl group imparts unique reactivity, allowing for specific chemical transformations not possible with other similar compounds.
- Applications: Its unique structure makes it suitable for specialized applications in catalysis, drug development, and material science, setting it apart from other cyclohexanamine derivatives.
Properties
IUPAC Name |
4-ethynylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUGZCIGKYCWIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-39-6 |
Source
|
Record name | 4-ethynylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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